4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a complex organic compound characterized by its thiophene ring and benzoxazepine structure
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various targets to exert their therapeutic effects . For instance, some thiophene derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), which can activate Hypoxia-Inducible Factor-α (HIF-α) .
Biochemical Pathways
Thiophene derivatives have been reported to affect various biochemical pathways related to their therapeutic properties . For example, some thiophene derivatives have been found to activate HIF-α, which plays a crucial role in cellular response to hypoxia .
Pharmacokinetics
Thiophene derivatives are known to have diverse pharmacokinetic properties depending on their chemical structure .
Result of Action
Thiophene derivatives are known to exert various molecular and cellular effects related to their therapeutic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the stability and efficacy of thiophene derivatives can be influenced by factors such as temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multiple steps, starting with the formation of the thiophene ring followed by the construction of the benzoxazepine core. Common synthetic routes include:
Thiophene Formation: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.
Benzoxazepine Core Construction: The benzoxazepine core can be constructed through cyclization reactions, often involving the use of strong bases or acids to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can involve the replacement of functional groups on the thiophene or benzoxazepine rings with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry and Biology: 4-(Thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is used in the development of new chemical entities and biological probes. Its unique structure makes it a valuable scaffold for designing ligands and inhibitors targeting specific biological pathways.
Medicine: In medicinal chemistry, this compound has shown potential as a lead molecule for drug development. Its derivatives have been investigated for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound's properties make it suitable for use in material science, particularly in the development of advanced polymers and coatings. Its stability and reactivity can be harnessed to create materials with enhanced performance characteristics.
Comparison with Similar Compounds
Thiophene-2-carbonyl chloride
4-Methylthiophene-2-carbonyl chloride
2-Thiophene carbonyl chloride
Uniqueness: 4-(Thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine stands out due to its unique combination of the thiophene ring and benzoxazepine core, which provides distinct chemical and biological properties compared to its simpler thiophene derivatives. This combination allows for a broader range of applications and enhanced reactivity.
Properties
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-yl(thiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(13-6-3-9-18-13)15-7-8-17-12-5-2-1-4-11(12)10-15/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEOKUWOYFKALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.